2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
CAS No.:
Cat. No.: VC17627599
Molecular Formula: C21H16Br3N
Molecular Weight: 522.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16Br3N |
|---|---|
| Molecular Weight | 522.1 g/mol |
| IUPAC Name | 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine |
| Standard InChI | InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3 |
| Standard InChI Key | AIQCOJULOWTRNB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a 9,10-dihydroacridine core, where the nitrogen atom at position 10 is bonded to a 4-bromophenyl group. Bromine atoms occupy the 2- and 7-positions of the acridine ring, while methyl groups at the 9-position introduce steric hindrance and electronic modulation. The InChI string (InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3) confirms the spatial arrangement of substituents, which critically influence solubility and reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 522.1 g/mol | |
| IUPAC Name | 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine | |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
Comparative Analysis with Related Compounds
The structurally simpler analog, 2,7-dibromo-9,9-dimethylacridan (), lacks the 4-bromophenyl group, resulting in reduced molecular weight (367.08 g/mol) and distinct electronic properties . This contrast highlights the role of the 4-bromophenyl moiety in enhancing conjugation and intermolecular interactions .
Synthesis and Preparation
Reaction Pathways and Optimization
Synthesis typically involves a multi-step strategy:
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Acridine Backbone Formation: Condensation of diphenylamine derivatives under acidic conditions generates the dihydroacridine core.
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Bromination: Electrophilic aromatic substitution introduces bromine atoms at positions 2 and 7 using bromine () or bromosuccinimide (NBS).
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Palladium-Catalyzed Coupling: A Suzuki-Miyaura cross-coupling reaction attaches the 4-bromophenyl group to the nitrogen atom, employing palladium catalysts (e.g., ) and aryl boronic acids.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | , , 80°C | 75% |
| Cross-Coupling | , KCO, toluene, 110°C | 68% |
Challenges in Scalability
The reliance on palladium catalysts and sensitive bromination steps poses cost and safety challenges. Alternative methods, such as mechanochemical synthesis or flow chemistry, remain underexplored but could mitigate these issues.
Physical and Chemical Properties
Thermodynamic and Spectral Data
Experimental measurements report a melting point of 173°C and a predicted boiling point of 451°C . Density functional theory (DFT) calculations estimate a density of 1.32 g/cm³, consistent with its bulky substituents .
Table 3: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 173°C | |
| Boiling Point | 451°C (predicted) | |
| Density | 1.32 g/cm³ | |
| pKa | -2.97 (predicted) |
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and toluene . Photostability studies suggest degradation under prolonged UV exposure, necessitating storage in amber containers.
Applications in Materials Science
Organic Electronics
The bromine atoms and extended π-system enable applications as:
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Electron-Transport Layers (ETLs): High electron affinity (-3.2 eV) facilitates charge injection in organic light-emitting diodes (OLEDs).
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Thermally Activated Delayed Fluorescence (TADF): Energy gap tuning between singlet and triplet states enhances emission efficiency.
Biomedical Imaging
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, and respirators in ventilated areas |
| First Aid | Rinse eyes with water for 15 minutes; seek medical attention if ingested |
Future Directions and Challenges
Enhancing Synthetic Efficiency
Developing ligand-free palladium systems or nickel-catalyzed alternatives could reduce production costs.
Expanding Applications
Functionalization via Sonogashira coupling or click chemistry may yield derivatives with improved luminescence or bioactivity.
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